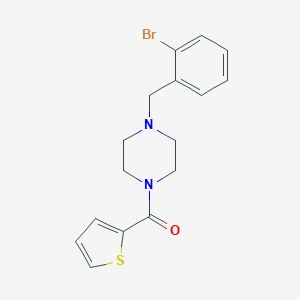
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as CPCA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its binding to the TRPV1 channel or dopamine D3 receptor, leading to the inhibition of their activity. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, and their activation leads to the sensation of pain and inflammation. N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to block the activation of TRPV1 channels by these stimuli, thereby reducing pain and inflammation. Similarly, the dopamine D3 receptor is involved in the regulation of dopamine neurotransmission in the brain, and its inhibition by N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can inhibit the activity of TRPV1 channels and dopamine D3 receptors with high selectivity and potency. In vivo studies have shown that N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can reduce pain and inflammation in animal models of various diseases such as arthritis and neuropathic pain. N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has also been shown to affect various behavioral processes such as locomotion, reward, and addiction.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for lab experiments, such as its high selectivity and potency for TRPV1 channels and dopamine D3 receptors. It can be used to study the function of these targets in various physiological and pathological conditions. However, N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to overcome these limitations.
Future Directions
There are several future directions for the use of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide in scientific research. One direction is to develop more potent and selective analogs of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide that can be used to study the function of TRPV1 channels and dopamine D3 receptors in more detail. Another direction is to investigate the role of TRPV1 channels and dopamine D3 receptors in various diseases and disorders, such as chronic pain, addiction, and psychiatric disorders. Finally, N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can be used as a starting point for the development of new drugs that target these receptors for therapeutic purposes.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol. The yield of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Scientific Research Applications
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been extensively used in scientific research as a tool for studying the function of various receptors and ion channels in the nervous system. It has been shown to selectively inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has also been used to study the function of the dopamine D3 receptor, which is implicated in drug addiction and other psychiatric disorders.
properties
Product Name |
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-5-3-2-4-13(14)16/h2-5,12H,6-11H2,1H3,(H,17,19) |
InChI Key |
SUKIMEVKOUQSFD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)





![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)

